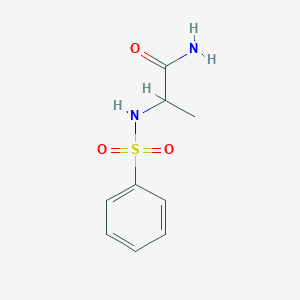![molecular formula C20H28N2 B5189307 3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine](/img/structure/B5189307.png)
3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a pain reliever. It was first synthesized in the late 1990s by Abbott Laboratories, and since then, it has been the subject of numerous scientific studies.
作用机制
3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine acts as an agonist of the α4β2 nicotinic acetylcholine receptor, which is expressed in both the central and peripheral nervous systems. Activation of this receptor leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the modulation of pain signals. This compound has been shown to produce analgesia through the activation of this receptor, and it has been suggested that its effects may be mediated by the release of these neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to produce potent analgesia in animal models of acute and chronic pain. It has also been shown to have a lower potential for addiction and abuse compared to opioids. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine has several advantages as a research tool. It is highly selective for the α4β2 nicotinic acetylcholine receptor, which allows for the study of the specific effects of receptor activation. It is also a potent agonist, which allows for the study of the maximum effects of receptor activation. However, there are also limitations to the use of this compound in lab experiments. Its potency may make it difficult to determine the dose-response relationship, and its effects may be influenced by factors such as the route of administration and the species being studied.
未来方向
There are several areas of future research that could be explored with 3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine. One area is the development of more selective agonists of the α4β2 nicotinic acetylcholine receptor, which could help to further elucidate the role of this receptor in pain modulation. Another area is the study of the potential anti-inflammatory effects of this compound, which could have implications for the treatment of pain associated with inflammation. Finally, the development of novel formulations of this compound could help to improve its pharmacokinetic properties and increase its potential as a pain reliever.
合成方法
The synthesis of 3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine involves several steps, starting with the preparation of a key intermediate, 3-(4-isopropenylphenyl)propionic acid. This intermediate is then converted to the corresponding nitrile, which is subsequently reduced to the amine using lithium aluminum hydride. The amine is then coupled with 2-bromopyridine to yield the final product, this compound.
科学研究应用
3-{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-piperidinyl}pyridine has been extensively studied for its potential use as a pain reliever. It is a potent agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in the transmission of pain signals in the nervous system. This compound has been shown to be effective in animal models of acute and chronic pain, including neuropathic pain and inflammatory pain. It has also been shown to have a lower potential for addiction and abuse compared to opioids, which are commonly used for pain management.
属性
IUPAC Name |
3-[1-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-16(2)18-10-8-17(9-11-18)15-22-13-4-3-7-20(22)19-6-5-12-21-14-19/h5-6,8,12,14,18,20H,1,3-4,7,9-11,13,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJWWPBMPOZWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5189236.png)



![3-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5189255.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide](/img/structure/B5189257.png)
![1-(4-ethoxyphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5189265.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5189292.png)
![4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5189313.png)

![4-[(4-bromophenyl)amino]-3-nitro-1-phenyl-2(1H)-quinolinone](/img/structure/B5189321.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B5189329.png)

![(3-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5189347.png)
